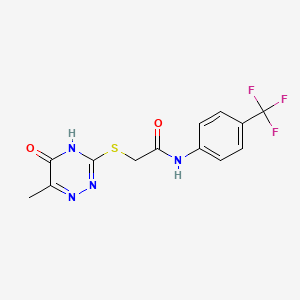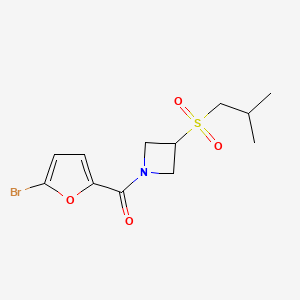![molecular formula C18H18N2O4S B2608432 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea CAS No. 2379975-67-2](/img/structure/B2608432.png)
1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea, also known as DFTU, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea has been studied for its potential therapeutic applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea has been studied for its neuroprotective effects and potential to prevent the progression of diseases such as Alzheimer's and Parkinson's. In infectious diseases, 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea has been shown to have antiviral and antibacterial activity.
Mechanism Of Action
1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea disrupts the synthesis of DNA and RNA, leading to cell death in rapidly dividing cells such as cancer cells.
Biochemical And Physiological Effects
1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea has been shown to have both biochemical and physiological effects. Biochemically, 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea inhibits the activity of DHODH, leading to a decrease in the synthesis of pyrimidine nucleotides. Physiologically, 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea has been shown to induce apoptosis in cancer cells, protect neurons from oxidative stress, and inhibit the replication of viruses and bacteria.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea in lab experiments is its high potency and specificity for DHODH inhibition. However, one limitation of using 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea. One area of interest is the development of 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea analogs with improved solubility and bioavailability. Another area of interest is the investigation of 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea in combination with other cancer therapies to improve treatment outcomes. Additionally, further research is needed to fully understand the mechanisms of action of 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea in neurodegenerative and infectious diseases.
Synthesis Methods
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea involves the reaction of 2,3-dimethoxybenzaldehyde with 2-mercapto-4-(furan-3-yl)thiophenol in the presence of sodium hydroxide to form the intermediate product, 2-[(2,3-dimethoxyphenyl)formamido]-4-(furan-3-yl)thiophenol. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and ammonium chloride to form 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea.
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-22-16-5-3-4-15(17(16)23-2)20-18(21)19-9-14-8-13(11-25-14)12-6-7-24-10-12/h3-8,10-11H,9H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSDQOWXKUVKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Benzothiazol-6-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2608350.png)
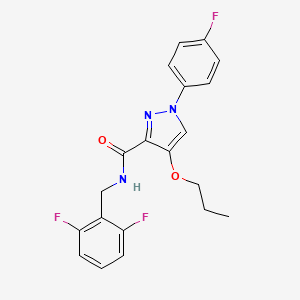
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2608352.png)
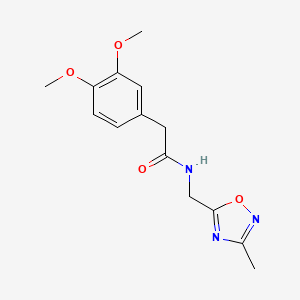
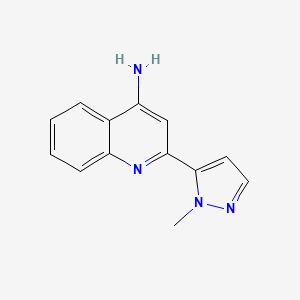
![(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide](/img/structure/B2608355.png)
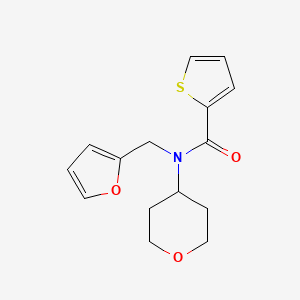
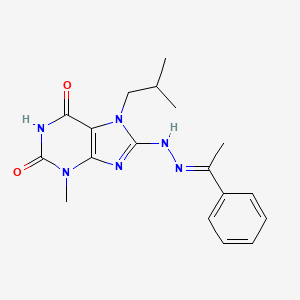
![3-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2608359.png)
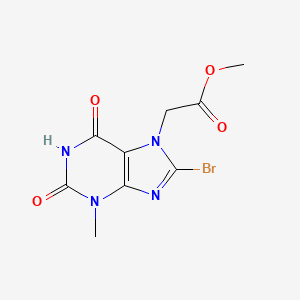
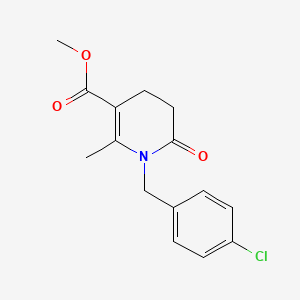
![1-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;dihydrochloride](/img/structure/B2608366.png)
